2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide
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Overview
Description
2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrole ring. The resulting intermediate is then subjected to an amidation reaction with acetamide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexyl derivatives.
Substitution: The acetamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets within cells. The pyrrole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 2-(1H-Pyrrol-1-yl)aniline
- N-(4-(1H-Pyrrol-1-yl)phenyl)acetamide
Comparison: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 4-(1H-Pyrrol-1-yl)benzoic acid, it has an acetamide group that enhances its solubility and potential biological activity. Compared to 2-(1H-Pyrrol-1-yl)aniline, it has a phenylacetamide moiety that may contribute to its stability and reactivity .
Properties
CAS No. |
33061-44-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(4-pyrrol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)9-10-3-5-11(6-4-10)14-7-1-2-8-14/h1-8H,9H2,(H2,13,15) |
InChI Key |
VHAODFHLTRFTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)N |
Origin of Product |
United States |
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